![molecular formula C22H27N3O3S B2955891 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide CAS No. 392321-29-8](/img/structure/B2955891.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide” is a complex organic compound that contains an adamantyl group, a thiadiazole ring, and a benzamide moiety . The adamantyl group is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various cyclic secondary amines . For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another method involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses . The ¹³C NMR spectrum of a similar compound, adamantyl chalcone, shows peaks at δ 127.1 attributed to carbon 2 and at 139.9 to carbon 3 .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other adamantyl derivatives. For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another reaction involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar adamantane derivatives. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and remarkable properties .Wissenschaftliche Forschungsanwendungen
Noncovalent Interactions in Adamantane-Thiadiazole Hybrids
A study on adamantane-1,3,4-thiadiazole hybrids, although not directly mentioning N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide, provides insights into the structural and interaction characteristics of similar compounds. These hybrids were analyzed for their crystal structures and noncovalent interactions using the quantum theory of atoms in molecules (QTAIM) and Hirshfeld surface analysis. Such studies are crucial for understanding the stability and reactivity of adamantane-thiadiazole compounds in various applications, including drug design and materials science (El-Emam et al., 2020).
Catalytic Applications and Ligand Behavior
Another area of research involves adamantyl-substituted N-heterocyclic carbene ligands in Grubbs-type metathesis catalysts. While not directly on the specified compound, this research explores the steric and electronic effects of adamantyl groups on catalytic efficiency. The introduction of adamantyl groups to catalysts can significantly influence their activity, offering a pathway to designing more effective catalysts for chemical synthesis (Dinger, Nieczypor, & Mol, 2003).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of zinc phthalocyanines substituted with adamantane-thiadiazole derivatives highlight another application area. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. This research underscores the potential of adamantane-thiadiazole compounds in developing new photosensitizers for medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Activity
Research on the synthesis and evaluation of adamantyl-thiadiazole compounds for antiviral activity provides insight into their potential as therapeutic agents. Although no antiviral effects were observed at subtoxic concentrations, the study of such compounds contributes to the broader understanding of their chemical behavior and potential for drug development (Kritsanida et al., 2002).
Antimicrobial and Anti-inflammatory Properties
The synthesis and in vitro evaluation of 1-adamantyl-1,3,4-thiadiazole derivatives for antimicrobial and anti-inflammatory activities illustrate the biomedical significance of these compounds. Certain derivatives showed marked activity against gram-positive bacteria, gram-negative bacteria, and the pathogenic fungus Candida albicans, highlighting the potential for developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQTXJBRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
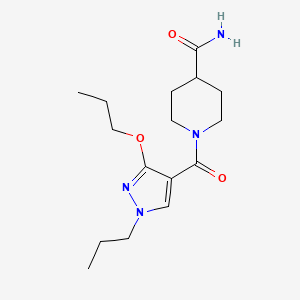
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
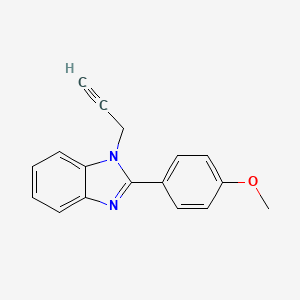
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)
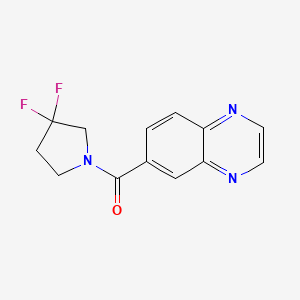
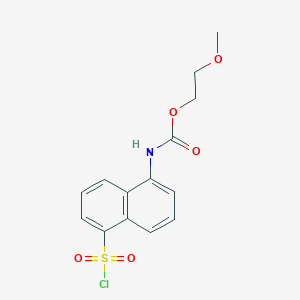
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
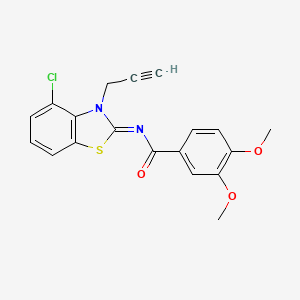
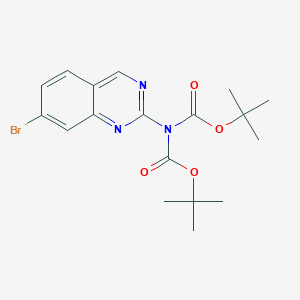
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2955831.png)